molecular formula C12H13N3O3 B13144667 Ethyl 2-(5-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)acetate

Ethyl 2-(5-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)acetate

Cat. No.: B13144667
M. Wt: 247.25 g/mol
InChI Key: KVYMEHSFQDESEX-UHFFFAOYSA-N
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Description

Ethyl 2-(5-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)acetate is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-4-pyridinecarboxylic acid hydrazide with ethyl chloroacetate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(5-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
  • Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate

Uniqueness

Ethyl 2-(5-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)acetate is unique due to its specific structural features, such as the combination of a pyridine ring and an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-(5-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)acetate is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O3C_{12}H_{13}N_3O_3, and it features a pyridine ring fused with an oxadiazole moiety. The presence of these functional groups contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole ring is known for its role in modulating enzyme activity and influencing various biochemical pathways.

  • Enzyme Inhibition : Studies have shown that compounds containing oxadiazole derivatives can inhibit enzymes involved in key metabolic pathways. For instance, they may act as inhibitors of kinases or other critical enzymes, leading to altered cellular signaling and metabolism.
  • Receptor Modulation : The compound may also interact with specific receptors, influencing cellular responses. This interaction can lead to downstream effects such as apoptosis or altered cell proliferation.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria.
CompoundMIC (µM)Target Organism
Compound A10E. coli
Compound B15S. aureus
Ethyl derivative12P. aeruginosa

Anticancer Potential

The compound has been investigated for its anticancer properties:

  • In vitro studies demonstrated that it can inhibit tumor cell growth in several cancer lines through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

This compound has also shown potential anti-inflammatory effects:

  • In vivo models indicate a reduction in inflammatory markers when treated with this compound.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that an oxadiazole derivative exhibited potent activity against resistant strains of bacteria, suggesting a potential role in treating infections caused by multidrug-resistant organisms .
  • Cancer Cell Line Study : Research conducted on various cancer cell lines indicated that the compound could significantly reduce cell viability at concentrations as low as 5 µM, showcasing its potential as an anticancer agent .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 2-[5-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl]acetate

InChI

InChI=1S/C12H13N3O3/c1-3-17-11(16)7-10-14-12(18-15-10)9-4-5-13-8(2)6-9/h4-6H,3,7H2,1-2H3

InChI Key

KVYMEHSFQDESEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NOC(=N1)C2=CC(=NC=C2)C

Origin of Product

United States

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